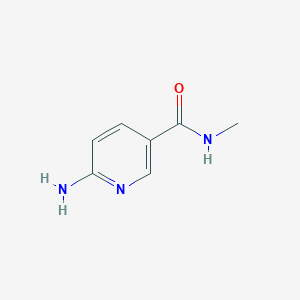

6-amino-N-methylpyridine-3-carboxamide

Description

6-Amino-N-methylpyridine-3-carboxamide is a pyridine derivative characterized by an amino group at the 6-position and an N-methyl carboxamide group at the 3-position. This compound is of interest due to its structural similarity to nicotinamide derivatives, which are pivotal in biochemical pathways such as NAD+ metabolism . The synthesis of related compounds, such as 1-N-methyl-6-pyridone-3-carboxamide, involves reactions with ammonium hydroxide and methanol, yielding moderate efficiencies (e.g., 66% yield) . Key spectroscopic data for analogs include distinct $ ^1H $ NMR signals (e.g., δ 8.38 ppm for aromatic protons) and $ ^{13}C $ NMR peaks corresponding to carboxamide and methyl groups .

Properties

IUPAC Name |

6-amino-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-9-7(11)5-2-3-6(8)10-4-5/h2-4H,1H3,(H2,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFADRQCVDIWFMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94924-86-4 | |

| Record name | 6-amino-N-methylpyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Observations :

- Crystal Packing : 6-Methylpyridin-3-amine exhibits intermolecular N–H···N hydrogen bonds that stabilize its crystal lattice, whereas carboxamide-containing derivatives may form additional hydrogen bonds via carbonyl groups .

Availability and Stability

This compound is listed as discontinued in multiple commercial catalogs, suggesting challenges in large-scale production or stability . In contrast, methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride remains available, emphasizing its industrial utility .

Research Implications

- Biochemical Applications: The carboxamide group in this compound may mimic nicotinamide in enzyme binding, making it a candidate for studying NAD+-dependent processes .

- Material Science : Hydrogen-bonding patterns in methylpyridinamines could inform the design of supramolecular architectures .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 6-amino-N-methylpyridine-3-carboxamide, and how can purity be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including amidation and substitution. Critical parameters include temperature control (e.g., maintaining 0–5°C during sensitive steps) and reaction times (e.g., 12–24 hours for cyclization). Purification via column chromatography or recrystallization ensures high yields (>75%) and purity (>95%). Characterization via IR, NMR (¹H and ¹³C), and mass spectrometry (MS) is essential to confirm structural integrity .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

- Methodology :

- ¹H NMR : Identifies proton environments (e.g., NH₂ at δ 6.2–6.5 ppm, methyl groups at δ 2.8–3.1 ppm).

- ¹³C NMR : Confirms carbonyl (C=O at ~165 ppm) and aromatic carbons.

- MS : Validates molecular weight (e.g., m/z 179 for [M+H]⁺).

Cross-referencing with IR (N-H stretch at ~3350 cm⁻¹, C=O at ~1680 cm⁻¹) enhances reliability .

Q. How should reaction conditions be optimized for derivatives of this compound?

- Methodology : Use inert atmospheres (N₂/Ar) to prevent oxidation of amino groups. Solvent choice (e.g., DMF for polar reactions, THF for Grignard additions) and catalyst screening (e.g., Pd/C for hydrogenation) improve selectivity. Kinetic studies (via TLC/HPLC monitoring) help identify optimal reaction termination points .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural elucidation?

- Methodology : Contradictions (e.g., unexpected peaks in NMR) may arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to resolve overlapping signals.

- X-ray crystallography : Provides unambiguous structural confirmation (e.g., bond angles, torsion) .

- Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology : Scaling introduces risks of racemization or side reactions. Mitigation steps:

- Continuous-flow reactors : Improve heat/mass transfer for exothermic steps.

- Chiral HPLC : Monitors enantiomeric excess (ee >98%).

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) for stereocontrol .

Q. How can bioactivity studies be designed to account for this compound’s potential off-target effects?

- Methodology :

- In vitro assays : Screen against related enzymes (e.g., kinases) to assess selectivity.

- SAR analysis : Modify substituents (e.g., replacing methyl with cyclohexyl) to isolate pharmacophores.

- Molecular docking : Predict binding modes to avoid promiscuity (e.g., using AutoDock Vina) .

Q. What analytical validation methods are critical when commercial sources lack purity data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.